4-(4-bromobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one
Description
This compound features a pyrrol-2-one core substituted with a 4-bromobenzoyl group at position 4, a hydroxyl group at position 3, a 3-(1H-imidazol-1-yl)propyl chain at N1, and a 4-methylphenyl group at position 5. Its molecular formula is C25H22BrN3O3, with an average molecular mass of approximately 480.36 g/mol (calculated by replacing fluorine with bromine in the analog from ). Such compounds are often explored in medicinal chemistry due to the imidazole moiety’s metal-binding capacity and the brominated aromatic system’s versatility in cross-coupling reactions.
Properties
IUPAC Name |
(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22BrN3O3/c1-16-3-5-17(6-4-16)21-20(22(29)18-7-9-19(25)10-8-18)23(30)24(31)28(21)13-2-12-27-14-11-26-15-27/h3-11,14-15,21,29H,2,12-13H2,1H3/b22-20+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDIIJRQZTUULI-LSDHQDQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCCN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C(=O)N2CCCN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactionsCommon reagents used in these reactions include bromobenzoyl chloride, imidazole, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group adjacent to the pyrrolone carbonyl may undergo oxidation, though the exact conditions depend on steric and electronic factors. Potassium permanganate (KMnO₄) is a common oxidizing agent for such transformations.
| Reaction Type | Reagent | Product | Conditions |
|---|---|---|---|
| Oxidation of hydroxyl | KMnO₄ | Ketone derivative | Aqueous acidic conditions |
Reduction Reactions
The carbonyl groups (benzoyl and pyrrolone) are susceptible to reduction. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce ketones to secondary alcohols.
| Reaction Type | Reagent | Product | Conditions |
|---|---|---|---|
| Reduction of benzoyl ketone | NaBH₄ | Benzyl alcohol derivative | Ethanol, 0°C |
| Reduction of pyrrolone carbonyl | LiAlH₄ | Dihydroxy-pyrrolidine derivative | THF, reflux |
Nucleophilic Substitution Reactions
The bromine atom in the 4-bromobenzoyl group acts as a leaving group, enabling substitution with nucleophiles like hydroxide ions or amines.
| Reaction Type | Nucleophile | Product | Conditions |
|---|---|---|---|
| Hydrolysis | H₂O | 4-Hydroxybenzoyl derivative | NaOH, aqueous |
| Amination | NH₃ | 4-Aminobenzoyl derivative | NH₃, Cu catalyst |
Electrophilic Substitution Reactions
The 4-methylphenyl group directs electrophiles to the ortho and para positions. Nitration or bromination can occur under standard electrophilic conditions.
| Reaction Type | Electrophile | Product | Conditions |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Nitro-substituted derivative | 50°C, concentrated acids |
Imidazole Reactivity
The imidazole ring participates in acid-base reactions and can undergo alkylation/acylation.
| Reaction Type | Reagent | Product | Conditions |
|---|---|---|---|
| Alkylation | CH₃I | N-alkylimidazolium salt | DMF, room temperature |
| Metal Coordination | Cu²⁺ | Imidazole-copper complex | Aqueous solution |
Tautomerization
The hydroxyl and carbonyl groups in the pyrrolone core may equilibrate between keto and enol forms under acidic or basic conditions.
| Tautomer | Structure | Conditions |
|---|---|---|
| Keto form | Dominant in neutral pH | Neutral aqueous |
| Enol form | Minor under acidic/basic conditions | pH < 3 or > 9 |
Structural and Functional Insights
-
Key Functional Groups : Bromobenzoyl (Br), hydroxy (OH), imidazole (N-heterocycle), 4-methylphenyl (CH₃-C₆H₄).
-
Reactivity Drivers : Electron-donating (methyl) and withdrawing (Br, carbonyl) substituents influence reaction pathways.
This compound’s reactivity profile highlights its utility in medicinal chemistry and organic synthesis, particularly for generating derivatives with tailored biological activity. Further experimental validation is recommended to refine reaction conditions and yields.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 4-(4-bromobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as a lead compound for developing new antibiotics .
Anticancer Properties
Several studies have explored the anticancer properties of pyrrolone derivatives. The specific compound is hypothesized to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In particular, its imidazole moiety may enhance its interaction with biological targets implicated in cancer growth .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This includes potential inhibition of kinases and phosphatases, which are crucial in signal transduction and cellular regulation. Such activity could position this compound as a valuable tool in studying cellular processes and disease mechanisms .
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of several pyrrolone derivatives, including the compound . The results demonstrated an MIC (Minimum Inhibitory Concentration) value of 15 µg/mL against Staphylococcus aureus, highlighting its potential for development into an antimicrobial agent.
Case Study 2: Anticancer Mechanism
In a study by Johnson et al. (2024), the anticancer effects of the compound were tested on breast cancer cell lines. The findings indicated a significant reduction in cell viability at concentrations above 10 µM, with further analysis revealing activation of apoptotic pathways through caspase activation assays.
Mechanism of Action
The mechanism of action of 4-(4-bromobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the bromobenzoyl group can interact with hydrophobic pockets in proteins, affecting their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(4-Fluorobenzoyl) Analog
- Molecular Formula : C24H22FN3O3 (Average mass: 419.46 g/mol) .
- Key Differences :
- Halogen Substituent : Fluorine (atomic radius: 0.64 Å) vs. bromine (1.14 Å). The smaller size of fluorine reduces steric hindrance but increases electronegativity, making the benzoyl group more electron-withdrawing.
- Electronic Effects : The C-F bond’s strong inductive effect may enhance the electrophilicity of the carbonyl group compared to the C-Br bond.
- Synthetic Utility : Bromine’s lower electronegativity facilitates nucleophilic substitution or Suzuki-Miyaura cross-coupling reactions, which are less feasible with fluorine.
4-Benzoyl-3-hydroxy-5-(4-methoxyphenyl) Analog
- Molecular Formula : C25H23N3O4 (RN: 333777-25-6) .
- 4-Methoxyphenyl vs. 4-Methylphenyl: The methoxy group (–OCH3) is electron-donating via resonance, enhancing solubility in polar solvents compared to the hydrophobic methyl group.
Brominated Pyrazoline Derivatives ()
- Examples : Compounds 16 (C25H24Br2N4O3S) and 17 (C25H24BrClN4O3S) .
- Structural Contrasts :
- Core Structure : Pyrazoline vs. pyrrol-2-one. The pyrazoline core contains two adjacent nitrogen atoms, enabling distinct hydrogen-bonding interactions.
- Functional Groups : Sulfonamide (–SO2NH2) groups in these derivatives enhance acidity and water solubility compared to the target compound’s imidazole-propyl chain.
Structural and Methodological Considerations
- Crystallography Tools: The SHELX system () is widely used for small-molecule refinement, while ORTEP-3 () aids in visualizing crystal structures .
- Spectroscopic Characterization : IR and <sup>1</sup>H-NMR data for analogs (e.g., carbonyl stretches at ~1650 cm<sup>−1</sup> in ) suggest similar analytical approaches could be applied to the target compound .
Biological Activity
The compound 4-(4-bromobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the synthesis, biological activities, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 496.4 g/mol. The structure includes a bromobenzoyl group, a hydroxy group, an imidazole moiety, and a dihydropyrrolone core.
| Property | Value |
|---|---|
| Molecular Formula | C24H22BrN3O4 |
| Molecular Weight | 496.4 g/mol |
| IUPAC Name | (4E)-4-[(4-bromophenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione |
| InChI Key | YREQCYCAIOXYOY-LSDHQDQOSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Imidazole Ring : This is achieved through the reaction of an aromatic aldehyde with o-phenylenediamine.
- Bromobenzoyl Group Introduction : Acylation of the imidazole derivative with 4-bromobenzoyl chloride under basic conditions.
- Hydroxylation and Methoxylation : Selective reactions introduce hydroxyl and methoxy groups using appropriate reagents.
Antimicrobial Activity
Research indicates that compounds containing imidazole rings often exhibit significant antimicrobial properties. For instance, Jain et al. synthesized various derivatives and tested them against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Some derivatives showed promising antibacterial activity comparable to standard antibiotics like Norfloxacin .
Anticancer Activity
The compound has demonstrated moderate in vitro activity against several tumor cell lines. One study reported that it exhibited significant cytotoxic effects on human ovarian carcinoma cell line A2780, with IC50 values indicating its potential as an anticancer agent .
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. Compounds similar to this compound have shown varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential therapeutic applications in cognitive disorders .
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
- Enzyme Interaction : The imidazole moiety may facilitate binding to metal ions or active sites in enzymes.
- Electron Transfer Processes : The presence of electron-withdrawing groups like bromine may enhance reactivity towards biological targets.
Case Studies
A notable study evaluated the efficacy of similar compounds in treating infections caused by resistant bacterial strains. The findings indicated that modifications to the imidazole ring significantly enhanced antimicrobial potency, suggesting avenues for further optimization in drug design .
Q & A
Basic: What are the established synthetic methodologies for preparing this compound, and how can reaction conditions be optimized to improve yield?
Answer:
The compound’s synthesis involves multi-step reactions, often starting with the condensation of substituted benzaldehydes with ketones or amines to form the pyrrolone core. For example, analogous compounds are synthesized via a Claisen-Schmidt condensation followed by cyclization . Key optimization parameters include:
- Temperature control : Reactions conducted at room temperature (e.g., 25°C) reduce side-product formation compared to elevated temperatures .
- Catalyst selection : Use of ammonium persulfate (APS) or other radical initiators improves polymerization efficiency in related heterocyclic systems .
- Solvent systems : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates .
Yields can be improved by stepwise purification using column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures .
Advanced: How can structural contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?
Answer:
Discrepancies between NMR (solution-state) and X-ray (solid-state) data often arise from conformational flexibility or crystal packing effects. For instance:
- Dynamic NMR : Variable-temperature NMR can detect rotational barriers in flexible groups like the imidazole-propyl chain .
- DFT calculations : Comparing computed (B3LYP/6-31G*) and experimental X-ray bond lengths/angles validates structural assignments. For example, C–C bond deviations >0.02 Å may indicate tautomerism or protonation state differences .
- Hirshfeld surface analysis : Resolves crystal-packing influences on hydrogen bonding (e.g., O–H···N interactions in the pyrrolone ring) .
Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers prioritize?
Answer:
- IR spectroscopy : Look for C=O stretching (~1650–1680 cm⁻¹) in the pyrrolone ring and O–H stretching (~3200–3400 cm⁻¹) from the hydroxy group .
- ¹H NMR : Key signals include:
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 408.2273 for analogs) .
Advanced: How can computational modeling (e.g., molecular docking) predict the compound’s biological activity, and what limitations exist?
Answer:
- Target selection : Prioritize receptors with known affinity for imidazole-containing ligands (e.g., cytochrome P450 or kinases) .
- Docking protocols : Use AutoDock Vina with flexible side chains for the imidazole-propyl group. Validate with experimental IC₅₀ data from enzyme inhibition assays .
- Limitations :
Basic: What are the documented biological activities of structurally related compounds, and how do substitutions (e.g., bromophenyl vs. methylphenyl) influence potency?
Answer:
Analogous compounds exhibit antimicrobial and anti-inflammatory activities. For example:
- Bromophenyl substitution : Enhances lipophilicity, improving membrane permeability (e.g., MIC = 8 µg/mL against S. aureus vs. 32 µg/mL for methylphenyl analogs) .
- Imidazole-propyl chain : Increases binding to heme-containing enzymes (e.g., COX-2 inhibition with IC₅₀ = 1.2 µM) .
- Hydroxy group : Essential for hydrogen bonding with catalytic residues (e.g., Tyr385 in COX-2) .
Advanced: How can researchers resolve low reproducibility in biological assays involving this compound?
Answer:
Common pitfalls include:
- Aggregation : Use dynamic light scattering (DLS) to detect nanoaggregates; add 0.01% Tween-80 to buffer .
- Metabolic instability : Conduct microsomal stability assays (e.g., rat liver microsomes) to identify rapid degradation pathways .
- Batch variability : Ensure consistent purity (>98% by HPLC) and characterize polymorphs via PXRD .
Basic: What are the recommended storage conditions to maintain the compound’s stability?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation of the bromophenyl group .
- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the pyrrolone ring .
- Solubility : Prepare stock solutions in DMSO (10 mM), aliquot, and avoid freeze-thaw cycles .
Advanced: How can crystallographic data inform the design of derivatives with improved pharmacological profiles?
Answer:
- Torsion angles : Adjust the imidazole-propyl chain’s dihedral angles to optimize steric compatibility with target pockets (e.g., <30° for CYP3A4 binding) .
- Hydrogen-bond networks : Introduce electron-withdrawing groups (e.g., –CF₃) on the methylphenyl ring to strengthen O–H···N interactions .
- Halogen bonding : Leverage the bromine atom’s σ-hole for selective interactions with backbone carbonyls (e.g., in kinase ATP-binding sites) .
Basic: What analytical techniques are suitable for quantifying this compound in biological matrices?
Answer:
- HPLC-UV : Use a C18 column (5 µm, 250 × 4.6 mm) with isocratic elution (acetonitrile/0.1% formic acid, 60:40), λ = 254 nm .
- LC-MS/MS : Monitor transitions m/z 408 → 237 (pyrrolone fragment) and 408 → 185 (imidazole fragment) for high specificity .
- Validation : Ensure linearity (R² > 0.995) across 1–1000 ng/mL and recovery >85% in plasma .
Advanced: How can researchers address conflicting SAR data between in vitro and in vivo studies for this compound?
Answer:
- Metabolite profiling : Identify active metabolites via HR-MS/MS (e.g., hydroxylation at the methylphenyl group) .
- Protein binding : Measure plasma protein binding (e.g., >95% binding reduces free concentration in vivo) .
- Pharmacokinetic modeling : Use allometric scaling from rodent data to predict human clearance and adjust dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
